3-Hydroxy-L-tyrosyl-L-prolinamide
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Overview
Description
3-Hydroxy-L-tyrosyl-L-prolinamide: is a chemical compound that consists of a 3-hydroxy-L-tyrosine moiety linked to an L-prolinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosyl-L-prolinamide typically involves the amidation of L-proline with 3-hydroxy-L-tyrosine. The process can be carried out using biocatalysis to achieve high optical purity and avoid racemization. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent has been described, achieving high conversion rates and excellent optical purity .
Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes to ensure high efficiency and minimal waste. The use of immobilized enzyme variants, such as CalBopt-24, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-L-tyrosyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
3-Hydroxy-L-tyrosyl-L-prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a model compound for studying enzyme-catalyzed reactions and protein interactions.
Industry: It can be used in the production of pharmaceuticals and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 3-Hydroxy-L-tyrosyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the tyrosine moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The amide bond provides stability and specificity in binding to target molecules .
Comparison with Similar Compounds
3-Hydroxy-L-tyrosyl-AMP: A compound with similar structural features but with an adenosine monophosphate group instead of prolinamide.
Histrelin: A synthetic analog of gonadotropin-releasing hormone with a similar amide linkage.
Uniqueness: 3-Hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific combination of a hydroxylated tyrosine and a prolinamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
66067-51-4 |
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Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H19N3O4/c15-9(6-8-3-4-11(18)12(19)7-8)14(21)17-5-1-2-10(17)13(16)20/h3-4,7,9-10,18-19H,1-2,5-6,15H2,(H2,16,20)/t9-,10-/m0/s1 |
InChI Key |
UJHZHCRWZSXGKU-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)N)C(=O)N |
Origin of Product |
United States |
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